![molecular formula C15H18N6O B2997705 N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁-2-基)-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034343-51-4](/img/structure/B2997705.png)

N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁-2-基)-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

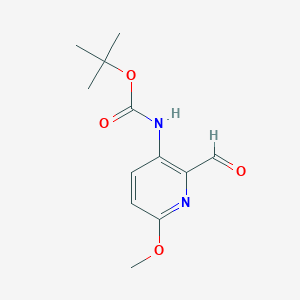

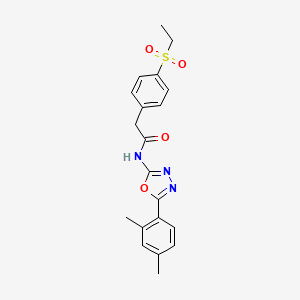

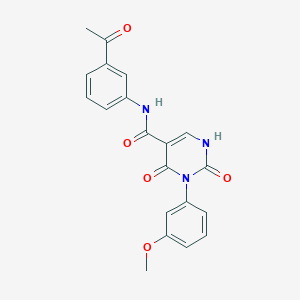

Molecular Structure Analysis

The molecular formula of this compound is C17H19N5O2. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 372.5 g/mol. It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. The compound has a melting point of 153-154°C and a boiling point of 654.8°C at 760 mmHg.

科学研究应用

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry. Their high chemical stability makes them resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and hydrogen bonding ability .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes and a fluorescence microscope .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

作用机制

Target of Action

The compound, also known as N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide, is a derivative of 1,2,3-triazole . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

The triazole ring in the compound has two hydrogen bond acceptors and is capable of interacting with its biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This interaction can lead to changes in the function of the target molecules, potentially altering cellular processes.

Biochemical Pathways

Triazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The triazole ring is known to exhibit better chemical stability in biological environments, which could potentially improve the compound’s pharmacokinetic properties .

Result of Action

Given the broad biological activities of triazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the triazole ring is known to be stable under various conditions, including acidic and basic environments . This suggests that the compound could maintain its activity under a range of environmental conditions.

安全和危害

As a synthetic cannabinoid, this compound is designed for scientific research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken during its synthesis and use.

未来方向

Given the notable therapeutic importance of triazoles, there is significant interest in the scientific community in developing novel medicines based on these compounds . Their stability, ability to engage in various types of bonding, and enhanced biocompatibility make them promising candidates for future drug development .

属性

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-10(2)14(8-21-18-5-6-19-21)20-15(22)11-3-4-12-13(7-11)17-9-16-12/h3-7,9-10,14H,8H2,1-2H3,(H,16,17)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXFQYRICXDZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(C=C2)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)

![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)

![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)